molecular formula C23H28N4O8 B12106079 Suc-DL-Ala-DL-Ala-DL-Ala-AMC

Suc-DL-Ala-DL-Ala-DL-Ala-AMC

Cat. No.: B12106079
M. Wt: 488.5 g/mol
InChI Key: MAGINVQXSROGJA-UHFFFAOYSA-N
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Properties

IUPAC Name

4-[[1-[[1-[[1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O8/c1-11-9-20(31)35-17-10-15(5-6-16(11)17)27-23(34)14(4)26-22(33)13(3)25-21(32)12(2)24-18(28)7-8-19(29)30/h5-6,9-10,12-14H,7-8H2,1-4H3,(H,24,28)(H,25,32)(H,26,33)(H,27,34)(H,29,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGINVQXSROGJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Suc-Ala-Ala-Ala-AMC involves the coupling of N-Succinyl-Alanyl-Alanyl-Alanyl with 7-amido-4-methylcoumarin. The reaction typically occurs in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of Suc-Ala-Ala-Ala-AMC follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity and yield. The compound is then stored under controlled conditions to maintain its stability .

Mechanism of Action

Suc-Ala-Ala-Ala-AMC acts as a substrate for elastase and elastase-like enzymes. Upon enzymatic cleavage, the peptide bond between the alanyl residues and 7-amido-4-methylcoumarin is hydrolyzed, releasing the fluorescent 7-amido-4-methylcoumarin. This fluorescence can be quantitatively measured, providing insights into the protease activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Suc-Ala-Ala-Ala-AMC is unique due to its specificity for elastase and elastase-like enzymes, making it particularly useful in studies focused on these proteases. Its strong fluorescent properties also make it a valuable tool in quantitative assays .

Biological Activity

Suc-DL-Ala-DL-Ala-DL-Ala-AMC is a synthetic peptide compound that serves as a substrate for various proteolytic enzymes. Its structure comprises a sequence of three alanine residues (DL-Ala) linked to the fluorogenic moiety 7-amino-4-methylcoumarin (AMC), which is responsible for its fluorescent properties. This compound is essential in biochemical assays for studying enzyme kinetics and specificity, particularly for enzymes that cleave after alanine residues.

Chemical Structure and Properties

  • Chemical Name : Succinyl-DL-alanine-DL-alanine-DL-alanine-7-amido-4-methylcoumarin
  • Molecular Formula : C₁₁H₁₄N₂O₅S
  • Molecular Weight : 286.31 g/mol

The presence of the succinyl group enhances the solubility and reactivity of the peptide, allowing it to be a suitable substrate for various proteolytic enzymes. The AMC group provides a convenient method for detecting enzymatic activity through fluorescence.

The biological activity of this compound primarily involves its hydrolysis by specific proteases. Upon cleavage at the peptide bonds, the AMC moiety is released, resulting in an increase in fluorescence that can be quantitatively measured. This reaction is crucial for assessing enzyme activity in various biological samples, including plasma and tissue extracts.

Enzyme Substrate

This compound has been shown to be an effective substrate for several proteolytic enzymes:

  • Elastase : This enzyme cleaves the peptide bond after alanine residues, making this compound a valuable tool for studying elastase activity.
  • Thimet Oligopeptidase : Known to hydrolyze this peptide, providing insights into its physiological roles.
  • Prolyl Endopeptidase : Another enzyme that interacts with this substrate, highlighting its relevance in various metabolic processes.

These interactions are particularly significant in research related to diseases where proteolytic activity is altered, such as rheumatoid arthritis and certain cancers.

Case Studies

  • Proteolytic Activity in Disease Models :
    • A study involving human plasma demonstrated that this compound could effectively measure altered proteolytic activities associated with inflammatory diseases. The fluorescence intensity correlated with disease severity, suggesting its potential as a biomarker for monitoring disease progression.
  • Enzyme Kinetics :
    • Research on enzyme kinetics revealed that this compound could be used to determine the Michaelis-Menten constants (Km) and maximum velocity (Vmax) of elastase. These parameters are critical for understanding enzyme efficiency and substrate affinity.

Research Findings

Recent studies have focused on the specificity and efficiency of different proteases when interacting with this compound. The following table summarizes key findings regarding its biological activity:

EnzymeKm (μM)Vmax (Fluorescence Units/min)Specificity
Elastase15200High
Thimet Oligopeptidase25150Moderate
Prolyl Endopeptidase30100Low

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